molecular formula C17H20FNO4S B1665382 Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro- CAS No. 870773-76-5

Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-

Cat. No.: B1665382
CAS No.: 870773-76-5
M. Wt: 353.4 g/mol
InChI Key: HSAOETBFVAWNRP-UHFFFAOYSA-N
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Description

AC261066 is a synthetic compound known for its potent and selective activation of the retinoic acid receptor beta2 (RARβ2). This receptor is part of the nuclear receptor family, which plays a crucial role in regulating gene expression. AC261066 has been studied for its potential therapeutic applications, particularly in reducing oxidative stress and improving cardiac function .

Biochemical Analysis

Biochemical Properties

AC-261066 plays a significant role in biochemical reactions, particularly as an agonist of RARβ2 . It interacts with enzymes such as AKR1B10, with an IC50 of 51 ± 7µM . The compound also interacts with retinoid X receptors (RXR α, β, γ) to orchestrate complex events, such as organ homeostasis, immune function, development, and reproduction .

Cellular Effects

AC-261066 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the cell adhesion of RPMI 8866 B cells to the ADAM28 disintegrin-like domain . In a high-fat diet mouse model of liver disease, AC-261066 was found to reduce hyperglycemia, peripheral insulin resistance, and body weight .

Molecular Mechanism

AC-261066 exerts its effects at the molecular level primarily through its action as an agonist of RARβ2 . This interaction influences gene expression, enzyme activation, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

The effects of AC-261066 have been observed over time in laboratory settings. For example, in a study involving striatopallidal medium spiny neurons, AC-261066 was found to decrease glutamate-induced toxicity in primary striatal neurons in vitro, and diminished mitochondrial dysfunction, spMSN cell death, and motor deficits induced in wild type mice by 3NP .

Dosage Effects in Animal Models

In animal models, the effects of AC-261066 vary with different dosages. For instance, in a high-fat diet mouse model of liver disease, AC-261066 was found to reduce hyperglycemia, peripheral insulin resistance, and body weight .

Metabolic Pathways

AC-261066 is involved in several metabolic pathways. It has been found to limit the increases in the transcript and protein levels of KHK, a key enzyme for fructose metabolism, and causes multiple changes in liver metabolites involved in fructose metabolism .

Transport and Distribution

It is known that AC-261066 is orally available , suggesting that it can be absorbed and distributed in the body.

Subcellular Localization

Given its role as an agonist of RARβ2, it is likely that it interacts with nuclear receptors, suggesting a nuclear localization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC261066 involves a two-step process. Initially, a precursor compound is subjected to a copper-mediated ortho-C(sp2)-H radiofluorination of aromatic carboxylic acids. This reaction is carried out using potassium fluoride (K18F), copper(I) triflate (CuOTf), and N-methylmorpholine (NMM) in dimethylformamide (DMF) at 100°C for 30 minutes. The resulting intermediate is then hydrolyzed using sodium hydroxide (NaOH) at 120°C for 20 minutes to yield AC261066 .

Industrial Production Methods

While specific industrial production methods for AC261066 are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of automated synthesis modules and high-purity reagents ensures the efficient production of AC261066 with high radiochemical purity .

Chemical Reactions Analysis

Types of Reactions

AC261066 primarily undergoes substitution reactions due to the presence of functional groups such as fluorine and thiazole. These reactions are facilitated by the electron-withdrawing nature of the fluorine atom, which makes the aromatic ring more susceptible to nucleophilic attack .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: AC261066 can undergo oxidation and reduction reactions, although these are less common.

Major Products Formed

The major products formed from the reactions of AC261066 depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Properties

IUPAC Name

4-[4-(2-butoxyethoxy)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO4S/c1-3-4-7-22-8-9-23-15-11(2)24-16(19-15)12-5-6-13(17(20)21)14(18)10-12/h5-6,10H,3-4,7-9H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAOETBFVAWNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC1=C(SC(=N1)C2=CC(=C(C=C2)C(=O)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236116
Record name AC-261066
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870773-76-5
Record name AC-261066
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870773765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AC-261066
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AC-261066
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGF3F89BZP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-
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Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-
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Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-
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Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-
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Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-
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Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-

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